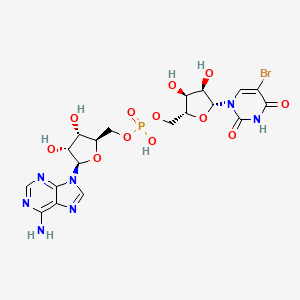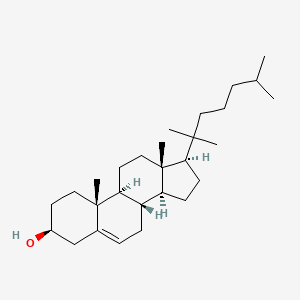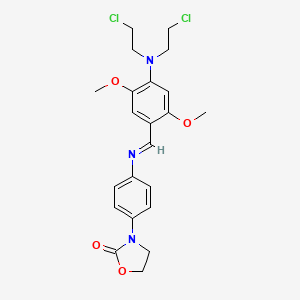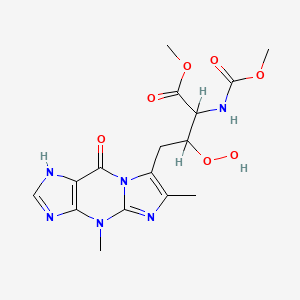![molecular formula C12H17BrN5O7P B1207649 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate CAS No. 75203-44-0](/img/structure/B1207649.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is a complex organic compound with significant relevance in various scientific fields. This compound features a purine base (adenine) attached to a ribose sugar, which is further linked to a phosphate group and a bromoethyl group. Its unique structure makes it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate typically involves multiple steps:
Formation of the Ribose-Phosphate Backbone: The ribose sugar is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Attachment of the Adenine Base: The adenine base is attached to the ribose-phosphate backbone through a glycosidic bond formation, often using a Lewis acid catalyst.
Introduction of the Bromoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphate group or the bromoethyl group, resulting in dephosphorylation or debromination.
Substitution: The bromoethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild to moderate conditions.
Major Products
Oxidation: Oxidized ribose derivatives.
Reduction: Dephosphorylated or debrominated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is used as a building block for the synthesis of nucleotides and nucleotide analogs
Biology
In biological research, this compound is studied for its role in cellular processes involving nucleotides. It is used in the synthesis of modified nucleotides for probing enzyme mechanisms and studying nucleotide-protein interactions.
Medicine
In medicine, the compound is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleotide metabolism makes it a candidate for drug development targeting viral replication and cancer cell proliferation.
Industry
In the industrial sector, the compound finds applications in the production of diagnostic reagents and biochemical assays. Its unique properties make it valuable for the development of sensitive and specific detection methods.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate involves its incorporation into nucleotide pools within cells. It can act as a competitive inhibitor of enzymes involved in nucleotide synthesis and metabolism, such as DNA polymerases and ribonucleotide reductases. By mimicking natural nucleotides, it disrupts normal cellular processes, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide involved in energy transfer within cells.
2-Bromoethyl Phosphate: A simpler analog lacking the adenine base and ribose moiety.
Nucleotide Analogs: Synthetic compounds designed to mimic natural nucleotides with modifications for enhanced activity or stability.
Uniqueness
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is unique due to its combination of a purine base, ribose sugar, phosphate group, and bromoethyl moiety. This structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile tool in scientific research and industrial applications.
Properties
CAS No. |
75203-44-0 |
|---|---|
Molecular Formula |
C12H17BrN5O7P |
Molecular Weight |
454.17 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17BrN5O7P/c13-1-2-23-26(21,22)24-3-6-8(19)9(20)12(25-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,1-3H2,(H,21,22)(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
FDNIXZSPWUGXRU-WOUKDFQISA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OCCBr)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OCCBr)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OCCBr)O)O)N |
Synonyms |
5'-BrEtAMP adenosine 5'-(2-bromoethyl)-phosphate adenosine 5'-(2-bromoethyl)phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


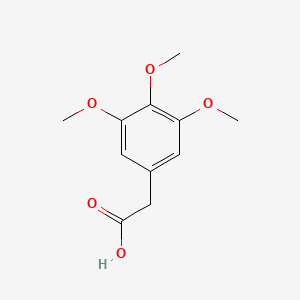

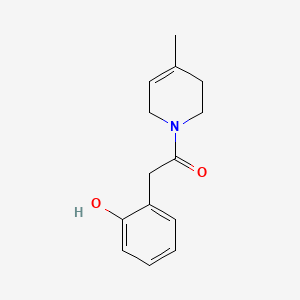



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxoimidazo[1,2-c]pyrimidin-6-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207578.png)
